molecular formula C17H21NO3 B2449919 1-(2-Methoxy-5-nitrophenyl)adamantane CAS No. 893765-46-3

1-(2-Methoxy-5-nitrophenyl)adamantane

Cat. No. B2449919
CAS RN: 893765-46-3
M. Wt: 287.359
InChI Key: ALSLKCWOASOHFM-UHFFFAOYSA-N
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Description

“1-(2-Methoxy-5-nitrophenyl)adamantane” is a chemical compound that contains an adamantane backbone with a 2-methoxy-5-nitrophenyl group attached to it . Adamantane is a colorless, crystalline chemical compound with a camphor-like odor. It consists of three connected cyclohexane rings arranged in the “armchair” conformation . The 2-methoxy-5-nitrophenyl group is a derivative of phenol, which has a methoxy (-OCH3) group at the 2nd position and a nitro (-NO2) group at the 5th position of the benzene ring .


Molecular Structure Analysis

The adamantane backbone of the molecule is a highly symmetrical, three-dimensional structure composed of fused cyclohexane rings . The 2-methoxy-5-nitrophenyl group is planar due to the sp2 hybridization of the carbon atoms in the benzene ring .


Chemical Reactions Analysis

Adamantane derivatives are known to undergo a variety of chemical reactions, including radical-based functionalization reactions that directly convert C–H bonds to C–C bonds . The presence of the nitro group in the 2-methoxy-5-nitrophenyl group could potentially make the compound more reactive .


Physical And Chemical Properties Analysis

The physical and chemical properties of “1-(2-Methoxy-5-nitrophenyl)adamantane” would be influenced by both the adamantane and the 2-methoxy-5-nitrophenyl moieties. Adamantane is known for its thermal stability and resistance to chemical reactions, while the 2-methoxy-5-nitrophenyl group could confer properties such as increased polarity and potential reactivity .

Future Directions

The future research directions for this compound could include exploring its potential applications in various fields such as medicinal chemistry, materials science, and nanotechnology . Additionally, further studies could be conducted to understand its reactivity and the potential for functionalization .

Mechanism of Action

properties

IUPAC Name

1-(2-methoxy-5-nitrophenyl)adamantane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO3/c1-21-16-3-2-14(18(19)20)7-15(16)17-8-11-4-12(9-17)6-13(5-11)10-17/h2-3,7,11-13H,4-6,8-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALSLKCWOASOHFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)[N+](=O)[O-])C23CC4CC(C2)CC(C4)C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Methoxy-5-nitrophenyl)adamantane

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